chemical structure and properties of 4-(Methylamino)pyridine-2-carboxamide
chemical structure and properties of 4-(Methylamino)pyridine-2-carboxamide
An In-Depth Technical Guide to 4-(Methylamino)pyridine-2-carboxamide: Structure, Properties, and Synthetic Strategies
Abstract
4-(Methylamino)pyridine-2-carboxamide is a distinct heterocyclic compound belonging to the picolinamide class of molecules. Picolinamides, characterized by a pyridine-2-carboxamide core, are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and diverse biological activities. Derivatives of this scaffold have been explored as potential antitumor, antifungal, and anti-tubercular agents, largely owing to the bidentate chelating ability of the pyridine nitrogen and the amide group.[1][2][3][4] This guide provides a comprehensive technical overview of 4-(Methylamino)pyridine-2-carboxamide, detailing its chemical structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications based on the established profile of the picolinamide family. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.
Molecular Overview and Physicochemical Properties
Chemical Structure
4-(Methylamino)pyridine-2-carboxamide possesses a pyridine ring substituted at the C2 position with a primary carboxamide group (-CONH₂) and at the C4 position with a methylamino group (-NHCH₃). The arrangement of the pyridine nitrogen, the amide carbonyl oxygen, and the exocyclic amine nitrogen imparts specific electronic and steric properties that govern its reactivity and potential for intermolecular interactions.
Core Chemical Identifiers
The fundamental identifiers for 4-(Methylamino)pyridine-2-carboxamide are summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C₇H₉N₃O | [5][6] |
| Molecular Weight | 151.17 g/mol | [6] |
| CAS Number | 1154590-95-0 | [6] |
| Canonical SMILES | CNC1=CC(=NC=C1)C(=O)N | [5] |
| InChI | InChI=1S/C7H9N3O/c1-9-5-2-3-10-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) | [5] |
| InChIKey | FYAQDCBKRHDYSJ-UHFFFAOYSA-N | [5] |
Physicochemical Properties
Direct experimental data for 4-(Methylamino)pyridine-2-carboxamide is limited. The following properties are predicted based on its structure and data from analogous compounds, such as 4-(dimethylamino)pyridine (DMAP) and other picolinamide derivatives.
| Property | Predicted Value / Profile | Rationale / Comparative Data |
| pKa (Conjugate Acid) | ~6.5 - 7.5 (Pyridinium N); ~10.5 (Methylammonium N) | The pyridine nitrogen's basicity is reduced by the electron-withdrawing carboxamide group but increased by the electron-donating methylamino group. The pKa of the conjugate acid of DMAP is ~9.7.[7][8] The alkylamine pKa is typical for secondary amines.[9] |
| Solubility | Moderately soluble in polar organic solvents (e.g., Methanol, DMSO, DMF). Limited solubility in water, which is expected to increase at acidic pH due to salt formation. | The presence of multiple hydrogen bond donors and acceptors suggests solubility in polar solvents.[10][11][12] |
| XlogP (Predicted) | 0.0 | [5] |
| Appearance | Expected to be a white to off-white crystalline solid at room temperature. | Based on similar pyridine carboxamide and aminopyridine derivatives.[7][13] |
| Hydrogen Bond Donors | 2 (Amide -NH₂, Amine -NH) | |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Amide O, Amine N) |
Synthesis and Characterization
Retrosynthetic Analysis and Strategy
The primary challenge is the sequential installation of the C2-carboxamide and the C4-methylamino groups. A plausible retrosynthetic approach begins by disconnecting the C2-amide bond, revealing 4-(methylamino)pyridine-2-carboxylic acid as a key intermediate. This intermediate can be derived from 4-chloropyridine-2-carboxylic acid via nucleophilic aromatic substitution (SNAr) with methylamine. This strategy is advantageous as it utilizes common and high-yielding transformations.
Proposed Synthetic Workflow
The forward synthesis would proceed in three main stages:
-
Nucleophilic Aromatic Substitution: Reaction of 4-chloropicolinonitrile with aqueous methylamine to replace the chloro group with a methylamino group. Using the nitrile as the starting material protects the C2 position functionality during the SNAr reaction.
-
Nitrile Hydrolysis: Conversion of the nitrile group in the intermediate to a primary carboxamide under controlled acidic or basic conditions.
-
Purification: Final purification of the target compound using column chromatography or recrystallization.
Detailed Experimental Protocol
This protocol is a representative procedure derived from standard organic synthesis techniques for related compounds.[14][16]
Step 1: Synthesis of 4-(Methylamino)picolinonitrile
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To a sealed pressure vessel, add 4-chloropicolinonitrile (1.0 eq), aqueous methylamine (40% solution, 5.0-10.0 eq), and ethanol as a co-solvent.
-
Seal the vessel and heat the mixture to 120 °C with stirring for 12-24 hours. Causality Note: The use of a sealed vessel and elevated temperature is necessary to drive the SNAr reaction, which can be sluggish on the electron-deficient pyridine ring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature. Evaporate the solvent and excess methylamine under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-(methylamino)picolinonitrile.
Step 2: Synthesis of 4-(Methylamino)pyridine-2-carboxamide
-
Carefully add the 4-(methylamino)picolinonitrile intermediate (1.0 eq) to concentrated sulfuric acid (5.0-10.0 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1-3 hours. Causality Note: Using concentrated acid and mild heating favors partial hydrolysis of the nitrile to the primary amide. Overly harsh conditions (high temperature, prolonged time) could lead to the formation of the carboxylic acid.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a cold, concentrated solution of sodium hydroxide or ammonium hydroxide.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield pure 4-(methylamino)pyridine-2-carboxamide.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~6.5-8.5 ppm), likely showing doublet, doublet of doublets, and singlet/doublet patterns characteristic of a 2,4-disubstituted pyridine.[17] Amide Protons (-CONH₂): Two broad singlets in the downfield region (~7.0-8.0 ppm), exchangeable with D₂O. Amine Proton (-NH): A broad singlet or triplet (if coupled to methyl) that is exchangeable with D₂O. Methyl Protons (-CH₃): A singlet or doublet around 2.8-3.0 ppm. |
| ¹³C NMR | Carbonyl Carbon: A signal in the range of 165-170 ppm. Pyridine Carbons: Five distinct signals in the aromatic region (105-160 ppm). Methyl Carbon: A signal in the aliphatic region (~30 ppm). |
| Mass Spec (ESI+) | Predicted [M+H]⁺ = 152.0818 m/z.[5] Other potential adducts include [M+Na]⁺. |
| Infrared (IR) | N-H Stretching: Broad bands around 3100-3400 cm⁻¹ for the amide and amine N-H groups. C=O Stretching (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹. N-H Bending (Amide II): A band around 1600-1640 cm⁻¹. Aromatic C=N/C=C Stretching: Bands in the 1400-1600 cm⁻¹ region. |
Chemical Reactivity and Potential Applications
The unique arrangement of functional groups in 4-(Methylamino)pyridine-2-carboxamide makes it a promising candidate for applications in medicinal chemistry and materials science.
Key Reactive Sites and Coordination Chemistry
The molecule features several key sites for chemical interactions:
-
Pyridine Nitrogen: A basic site capable of protonation and coordination to metal centers.
-
Methylamino Group: A nucleophilic and basic site.
-
Carboxamide Group: Can participate in extensive hydrogen bonding. The carbonyl oxygen is a Lewis basic site.
The pyridine nitrogen and the amide moiety form a classic bidentate N,O-chelating system. This motif is well-known for its ability to form stable complexes with a variety of metal ions, a property that is often integral to the mechanism of action for biologically active picolinamides.[18][19]
Relevance in Medicinal Chemistry and Drug Development
While this specific molecule may not be extensively studied, its core scaffold is present in numerous compounds with significant biological activity. This suggests that 4-(Methylamino)pyridine-2-carboxamide could serve as a valuable lead compound or building block for novel therapeutics.
-
Antitumor Potential: N-methyl-picolinamide derivatives have been identified as potent inhibitors of Aurora-B kinase, a key regulator in mitosis, making them promising candidates for cancer therapy.[1]
-
Anti-tubercular Activity: A pyridine carboxamide derivative was identified from a screen against Mycobacterium tuberculosis. Mechanistic studies revealed it functions as a prodrug that is activated by the mycobacterial amidase AmiC.[4]
-
Antifungal Properties: Picolinamide compounds have been developed as commercial fungicides, highlighting their utility in agriculture.[2]
Safety and Handling
4-(Methylamino)pyridine-2-carboxamide should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
4-(Methylamino)pyridine-2-carboxamide is a molecule with considerable, albeit largely unexplored, potential. Its structure combines the established metal-chelating and biologically active picolinamide scaffold with a 4-methylamino group that can modulate electronic properties and provide an additional site for interaction or further chemical modification. Based on the activities of related compounds, it stands as a promising starting point for the development of new therapeutic agents, particularly in oncology and infectious diseases. The synthetic route proposed herein offers a viable method for its preparation, enabling further investigation into its chemical and biological properties.
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